(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone
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Description
The compound is an organofluorine compound, which is a compound containing at least one carbon-fluorine bond .
Chemical Reactions Analysis
I found a related synthesis process involving the preparation of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV) as the key intermediate .Physical And Chemical Properties Analysis
I found information on a related compound, 2-(Trifluoromethyl)phenylacetic acid, which has a molecular formula of CHFO and an average mass of 204.146 Da .Scientific Research Applications
Crystal Structure Analysis
Research into similar compounds has focused on their crystal structure and chemical properties. For instance, the study of the crystal structure of thiophene derivatives, which are chemically similar to the compound , has revealed a broad range of applications in material science and pharmaceuticals. These compounds have shown diverse biological activities and are used in various electronic and solar devices (Nagaraju et al., 2018).
Pharmacological Applications
A study on related compounds, such as P2X7 antagonists, has shown potential in the treatment of mood disorders. This indicates that structurally similar compounds might have significant pharmacological applications (Chrovian et al., 2018).
Fluorescent Properties
The synthesis and investigation of fluorinated compounds, which share structural similarities, have highlighted their importance in enhancing photostability and spectroscopic properties. These compounds find use in the development of novel fluorinated analogs of common fluorophores, impacting the fields of imaging and spectroscopy (Woydziak et al., 2012).
Molecular Structure and Properties
Research into compounds with similar structures, involving boric acid ester intermediates, has emphasized the importance of molecular structure analysis using methods like FTIR, NMR spectroscopy, and DFT studies. These studies are crucial in understanding the physicochemical properties of these compounds, which can be applied in various chemical and pharmaceutical contexts (Huang et al., 2021).
properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO3S/c20-16-4-2-1-3-15(16)17-9-10-24(11-12-28(17,26)27)18(25)13-5-7-14(8-6-13)19(21,22)23/h1-8,17H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBVGFSWVPLISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone |
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